Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate
Description
Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate is a synthetic organic compound featuring a thiazole-piperidine hybrid scaffold. The molecule comprises:
- Thiazole core: Substituted with a methyl group at position 4 and a 4-(trifluoromethoxy)phenyl group at position 2.
- Piperidine moiety: Linked via a carbonyl group to the thiazole ring, with an ethyl ester at the 4-position.
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiazole ring and piperidine moiety are pharmacophoric elements common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C20H21F3N2O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 1-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H21F3N2O4S/c1-3-28-19(27)14-8-10-25(11-9-14)18(26)16-12(2)24-17(30-16)13-4-6-15(7-5-13)29-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
XYQJTUFPQIDJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process would also need to ensure the purity and consistency of the final product, which may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group will produce the corresponding alcohol.
Scientific Research Applications
Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate has been studied for various biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. Its thiazole ring is commonly associated with such effects.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to its structural features, which are linked to the modulation of inflammatory pathways.
Pharmaceutical Applications
The unique structure of this compound positions it as a promising candidate for drug development:
- Lead Compound for Antimicrobial Agents : Its effectiveness against various pathogens suggests potential as a lead compound for developing new antimicrobial drugs.
- Development of Anti-inflammatory Drugs : Given its possible anti-inflammatory properties, further research could lead to the formulation of new therapeutic agents targeting inflammatory diseases.
- Molecular Docking Studies : Research indicates that understanding the interactions between this compound and biological targets (such as enzymes or receptors involved in inflammation or microbial resistance) is crucial for elucidating its pharmacodynamics and pharmacokinetics. Molecular docking studies can provide insights into these interactions .
Mechanism of Action
The mechanism of action of Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on substituents, heterocyclic systems, and functional groups. Key comparisons include:
Structural Analogues with Thiazole-Piperidine/Piperazine Scaffolds
Key Differences and Implications
Substituent Effects: Trifluoromethoxy (CF3O) vs. tert-Butylphenoxy: The CF3O group is electron-withdrawing, enhancing aromatic ring electron deficiency and metabolic stability. Methyl on Thiazole (Target) vs. Unsubstituted (): Methyl enhances steric shielding, possibly protecting the thiazole ring from oxidative metabolism .
Pharmacological Inference :
- Thiazole-piperidine hybrids are often explored for CNS activity due to piperidine’s prevalence in neuroactive compounds. The trifluoromethoxy group’s stability may extend half-life in vivo.
- Piperazine analogs () might target peripheral enzymes (e.g., kinases) due to reduced CNS penetration .
Physicochemical Properties
Biological Activity
Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a thiazole ring, a piperidine moiety, and a trifluoromethoxy group. This unique combination of functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 585.6 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)NC4=NNN=N4)C5=CC=C(C=C5)OC(F)(F)F |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study: Thiazole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives effectively inhibited the growth of breast cancer cells through the modulation of apoptotic pathways. The compound's ability to interact with specific cellular targets involved in cell cycle regulation was highlighted as a key mechanism of action .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. This compound has been tested against various bacterial strains, showing significant inhibitory effects.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that compounds with a similar structure may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The presence of the piperidine moiety is thought to enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.
Research Findings
A study investigating the neuroprotective effects of related compounds indicated that they could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of neurodegenerative diseases .
Q & A
Q. What are the key synthetic routes for preparing Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate, and what challenges arise during purification?
Methodological Answer: The synthesis typically involves multi-step protocols:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid) under acidic conditions .
Piperidine Ester Coupling : Activation of the thiazole carboxylic acid using coupling agents (e.g., EDCl/HOBt) followed by reaction with ethyl 4-piperidinecarboxylate .
Challenges :
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., trifluoromethoxy phenyl protons at δ 7.4–7.6 ppm, piperidine protons at δ 3.2–4.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 486.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-thiazole linkage .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the thiazole or piperidine moieties) impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
Methodological Answer: Common discrepancies arise from:
- Pharmacokinetic Limitations : Poor oral bioavailability due to ester hydrolysis. Solution : Prodrug design (e.g., tert-butyl esters) or nanoformulation .
- Off-Target Effects : Use CRISPR/Cas9-engineered cell lines to isolate target-specific responses .
- Species Variability : Cross-test in humanized mouse models to validate translational relevance .
Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models the compound’s interaction with ATP-binding pockets (e.g., PI3Kγ). Key interactions:
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do different synthetic protocols report conflicting yields for the final compound?
Methodological Answer: Yield variability (30–70%) stems from:
- Reaction Conditions : Microwave synthesis (100°C, 30 min) vs. conventional heating (reflux, 12 h) .
- Protecting Group Strategy : Use of Boc-protected piperidine intermediates reduces side reactions .
Resolution : Design of experiments (DoE) to optimize temperature, solvent (DMF vs. THF), and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
